molecular formula C11H16ClN3O3 B12916943 6-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyridazin-3(2H)-one CAS No. 61308-27-8

6-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B12916943
CAS No.: 61308-27-8
M. Wt: 273.71 g/mol
InChI Key: MSJMSMAPZXRUKY-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family

Properties

CAS No.

61308-27-8

Molecular Formula

C11H16ClN3O3

Molecular Weight

273.71 g/mol

IUPAC Name

6-chloro-4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C11H16ClN3O3/c1-3-18-9-8(15-4-6-17-7-5-15)10(12)13-14(2)11(9)16/h3-7H2,1-2H3

InChI Key

MSJMSMAPZXRUKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NN(C1=O)C)Cl)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one typically involves the following steps:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Chlorination: Introduction of the chlorine atom at the 6th position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl alcohol or ethyl halides.

    Morpholine substitution: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the pyridazinone ring or the chlorine substituent, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential bioactive compound.

    Medicine: Potential therapeutic applications due to its structural similarity to other bioactive pyridazinones.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one would depend on its specific interactions with biological targets. Typically, compounds in this family may act by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor activity.

    Affecting cellular pathways: Influencing signaling pathways or gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one: Lacks the chlorine substituent.

    6-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one: Lacks the ethoxy group.

    6-Chloro-4-ethoxy-5-morpholinopyridazin-3(2H)-one: Lacks the methyl group.

Uniqueness

6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

The compound's molecular formula is C11H16ClN3O3C_{11}H_{16}ClN_3O_3, with a molecular weight of 273.71 g/mol. Its structure includes a pyridazine core substituted with a chloro group, an ethoxy group, a methyl group, and a morpholine moiety.

PropertyValue
Molecular FormulaC11H16ClN3O3C_{11}H_{16}ClN_3O_3
Molecular Weight273.71 g/mol
CAS Number61365-90-0
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with morpholine and ethylating agents under controlled conditions. The detailed synthetic pathway can be referenced in patent literature which describes various methods for obtaining similar compounds .

Antitumor Activity

Research indicates that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 6-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyridazin have shown IC50 values in the low micromolar range against human cancer cells, indicating potent antiproliferative activity .

In vitro studies have demonstrated that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for their antitumor efficacy as it prevents cancer cells from dividing and proliferating .

The primary mechanism through which this compound exerts its biological activity appears to involve:

  • Inhibition of Tubulin Polymerization : This compound has been shown to bind to the colchicine binding site on β-tubulin, inhibiting microtubule assembly and leading to mitotic arrest .
  • Induction of Apoptosis : By disrupting cellular structures and signaling pathways, it promotes apoptosis in cancer cells, characterized by downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1 .

Study on Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyridazine derivatives, including 6-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyridazin on various human cancer cell lines. The results indicated that the compound significantly inhibited cell growth with an IC50 value comparable to established chemotherapeutic agents .

Structure–Activity Relationship (SAR)

The SAR analysis highlighted that modifications on the morpholine ring and the substitution pattern on the pyridazine core significantly influenced biological activity. Specifically, the introduction of electron-donating groups enhanced cytotoxicity, while steric hindrance reduced it .

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of 6-chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyridazin-3(2H)-one?

  • Methodology :

  • Reinecke's Test : Dissolve 20 mg of the compound in 2 mL of 1 mol/L hydrochloric acid, add 5 drops of Reinecke's reagent; light red precipitates confirm identity .
  • Chromatography : Use HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity. Reference standards should align with retention times and spectral data.
  • Spectroscopy : FTIR and NMR (¹H/¹³C) to verify functional groups (e.g., morpholine ring, ethoxy group) and structural integrity .

Q. What are the IUPAC nomenclature and CAS registry details for this compound?

  • IUPAC Name : 4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Note: This refers to a structurally related compound; adjust as needed for exact substituents) .
  • CAS Registry : 38957-41-4 (Emorfazone, a closely related derivative) .

Q. What solvents are recommended for experimental work with this compound?

  • Solubility Profile :

SolventSolubility
Ethanol (99.5%)Very soluble
WaterFreely soluble
Acetic anhydrideFreely soluble
1 mol/L HClDissolves readily
  • Stability Note : Decomposes under light exposure; store in amber vials .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antiplatelet activity of pyridazin-3(2H)-one derivatives like this compound?

  • Experimental Design :

  • In Vitro Assays : Use platelet-rich plasma (PRP) to measure inhibition of ADP-induced aggregation. Compare IC₅₀ values with reference drugs (e.g., aspirin) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., ethoxy group, morpholine ring) and assess changes in activity. Crystallographic data (e.g., torsion angles, dihedral angles) can explain conformational impacts .
  • Molecular Docking : Target thrombin or COX-1 enzymes using software like AutoDock to predict binding affinities .

Q. What challenges arise in synthesizing this compound, and how can they be mitigated?

  • Key Challenges :

  • Regioselectivity : Competing reactions at pyridazinone positions 4 and 5. Use protecting groups (e.g., tert-butyldiphenylsilyl) to direct functionalization .
  • Yield Optimization : A reported synthesis step achieved 52.7% yield via HCl-mediated cyclization. Scaling may require inert atmospheres or controlled heating .
    • Purification : Column chromatography (hexane/ethyl acetate, 4:1) effectively isolates the product .

Q. How can contradictions in biological activity data (e.g., pesticide vs. pharmacological uses) be resolved?

  • Approach :

  • Comparative Studies : Test the compound against both plant carotenoid biosynthesis (pesticide target) and mammalian enzyme systems (e.g., cyclooxygenase). Dose-response curves can clarify selectivity .
  • Metabolite Profiling : Use LC-MS to identify degradation products in different biological systems. For example, morpholine ring oxidation may produce inactive metabolites in mammals .

Structural and Analytical Considerations

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

  • Methodology :

  • X-ray Diffraction : Use SHELX software for structure refinement. Key parameters include hydrogen bonding (N–H···O) and π–π interactions between aromatic rings .
  • Data Collection : Single crystals grown from chloroform/ethanol mixtures. Cooling to 100 K improves resolution .
    • Example : A related pyridazinone derivative showed dihedral angles of 89.10° between the heterocycle and benzene rings, influencing supramolecular packing .

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